

Revolutionizing Nickel-Catalyzed Photoredox Reactions: The Bifunctional Role of tert-Butylamine

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Compound of Interest

Compound Name: *Tert-butyl(2,2-dimethylbutyl)amine*

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In a significant advancement for synthetic chemistry, researchers have developed a general and cost-effective approach for nickel-catalyzed photoredox reactions utilizing tert-butylamine as a dual-function additive. This methodology streamlines carbon-heteroatom bond formation, a critical process in the synthesis of pharmaceuticals and other complex molecules, by having tert-butylamine act as both a ligand and a base.^{[1][2][3][4][5][6][7]} This innovative protocol is effective for a wide range of C-O and C-N bond-forming reactions under mild conditions, demonstrating broad applicability with various nucleophiles and electrophiles, including in the derivatization of biomolecules.^{[1][2][4][5][6][7]}

The use of tert-butylamine addresses several challenges traditionally associated with cross-coupling reactions, such as the need for specific, often expensive, ligands and bases that require careful optimization.^{[1][2][3]} By serving both roles, tert-butylamine simplifies the reaction setup, improves efficiency, and addresses issues like solubility often encountered with conventional bases.^{[1][2][7]} The tertiary alkyl group of tert-butylamine is crucial to its effectiveness, enhancing coordination lability which in turn facilitates efficient ligand exchange and catalytic turnover.^{[1][3]} This approach has proven successful for coupling with a diverse array of nucleophiles including phenols, aliphatic alcohols, anilines, sulfonamides, sulfoximines, and imines.^{[1][4][5][6]}

Application Notes

This protocol offers a robust and versatile method for C-O and C-N cross-coupling reactions. The bifunctional nature of tert-butylamine as both a ligand and a base simplifies the reaction conditions and broadens the substrate scope. The reaction is tolerant of a wide range of functional groups and has been successfully applied to the derivatization of complex biomolecules. The mild reaction conditions, typically at room temperature and under visible light irradiation, make it an attractive method for late-stage functionalization in drug discovery and development. Furthermore, the use of a cost-effective and readily available additive like tert-butylamine enhances the economic viability of this synthetic strategy. The reaction conditions are generally homogeneous and precipitate-free, which also facilitates scale-up processes.^{[2][7]}

Quantitative Data Summary

The efficiency of the nickel-catalyzed photoredox reactions with tert-butylamine has been demonstrated across a variety of substrates. The following tables summarize the reaction conditions and yields for representative C-O and C-N cross-coupling reactions.

Table 1: Nickel-Catalyzed C-O Coupling of Aryl Bromides with Phenols

Entry	Aryl Bromide	Phenol	Yield (%)
1	4-Bromobenzonitrile	Phenol	94
2	4-Bromoacetophenone	Phenol	92
3	Methyl 4-bromobenzoate	Phenol	88
4	4-Bromobiphenyl	Phenol	85
5	1-Bromo-4-(trifluoromethyl)benzene	4-Methoxyphenol	91
6	4-Bromobenzonitrile	4-Chlorophenol	89

Reaction Conditions: Aryl bromide (0.5 mmol), phenol (0.75 mmol), NiBr₂·glyme (5 mol%), 4CzIPN (1 mol%), tert-butylamine (1.5 mmol), in DMA (0.1 M), irradiated with blue LEDs at

room temperature for 16 h.

Table 2: Nickel-Catalyzed C-N Coupling of Aryl Bromides with Anilines

Entry	Aryl Bromide	Aniline	Yield (%)
1	4-Bromotoluene	Aniline	95
2	4-Bromoanisole	Aniline	93
3	1-Bromo-4-fluorobenzene	Aniline	90
4	4-Bromobenzonitrile	4-Methylaniline	96
5	4-Bromoacetophenone	4-Methoxyaniline	94
6	Methyl 4-bromobenzoate	3-Chloroaniline	88

Reaction Conditions: Aryl bromide (0.5 mmol), aniline (0.6 mmol), NiBr₂·glyme (5 mol%), 4CzIPN (1 mol%), tert-butylamine (1.5 mmol), in DMA (0.1 M), irradiated with blue LEDs at room temperature for 16 h.

Experimental Protocols

General Procedure for Nickel-Catalyzed C-O/C-N Cross-Coupling:

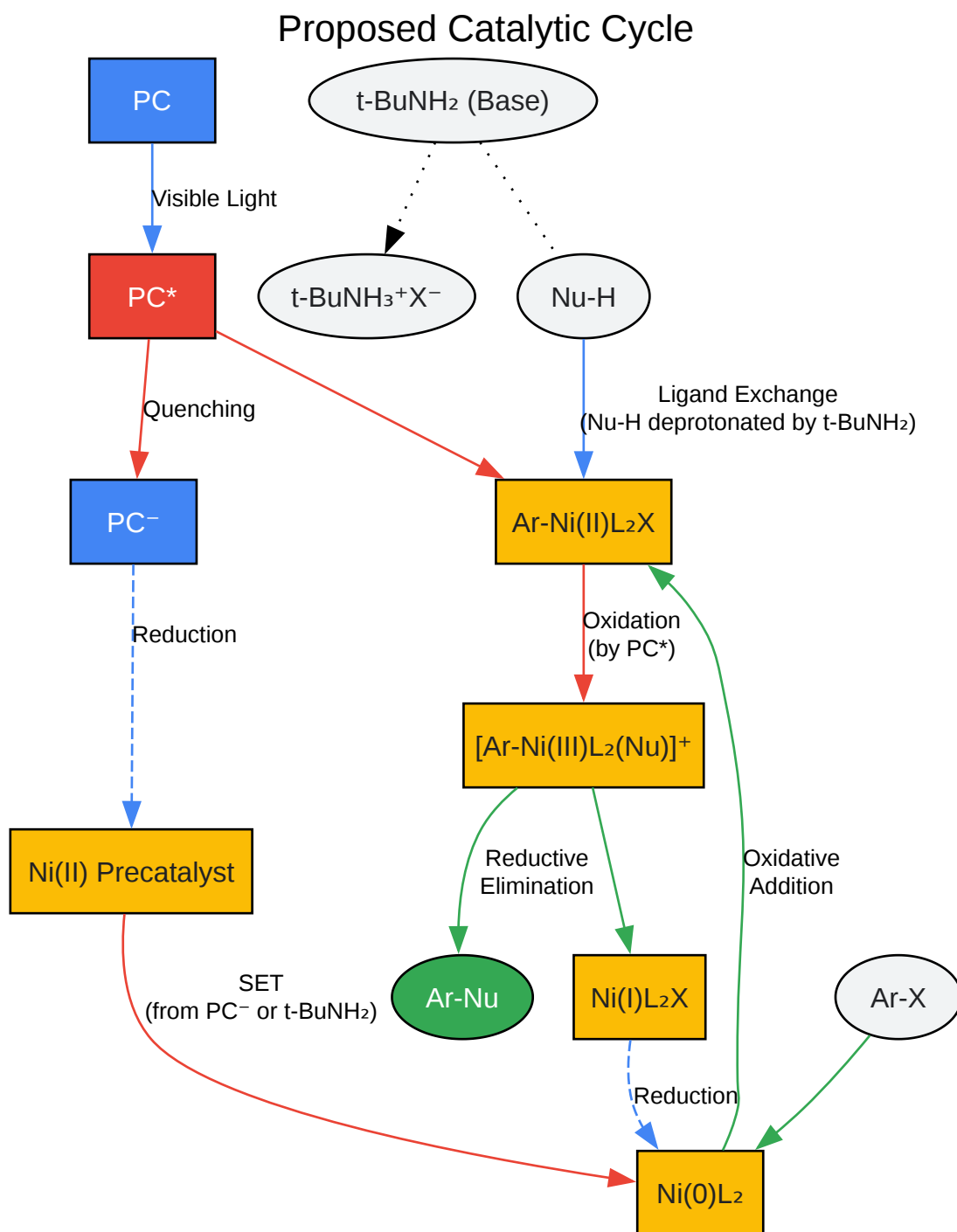
An oven-dried 4 mL vial equipped with a magnetic stir bar is charged with the aryl bromide (0.5 mmol, 1.0 equiv), the corresponding nucleophile (phenol or aniline, 0.6-0.75 mmol, 1.2-1.5 equiv), NiBr₂·glyme (0.025 mmol, 5 mol%), and the photocatalyst (e.g., 4CzIPN, 0.005 mmol, 1 mol%). The vial is sealed with a septum and purged with nitrogen. Anhydrous N,N-dimethylacetamide (DMA, 5 mL) is added, followed by tert-butylamine (1.5 mmol, 3.0 equiv). The reaction mixture is then placed approximately 5 cm from a blue LED lamp and stirred at room temperature for 16 hours. Upon completion, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol for Sequential One-Pot Functionalization:

Following the general procedure for the first cross-coupling reaction, the second nucleophile (1.0 mmol, 2.0 equiv) and an additional portion of tert-butylamine (1.5 mmol, 3.0 equiv) are added to the reaction mixture under a nitrogen atmosphere. The mixture is then re-subjected to photoirradiation for another 16-24 hours. Workup and purification are carried out as described in the general procedure.^[2]^[7]

Visualizations

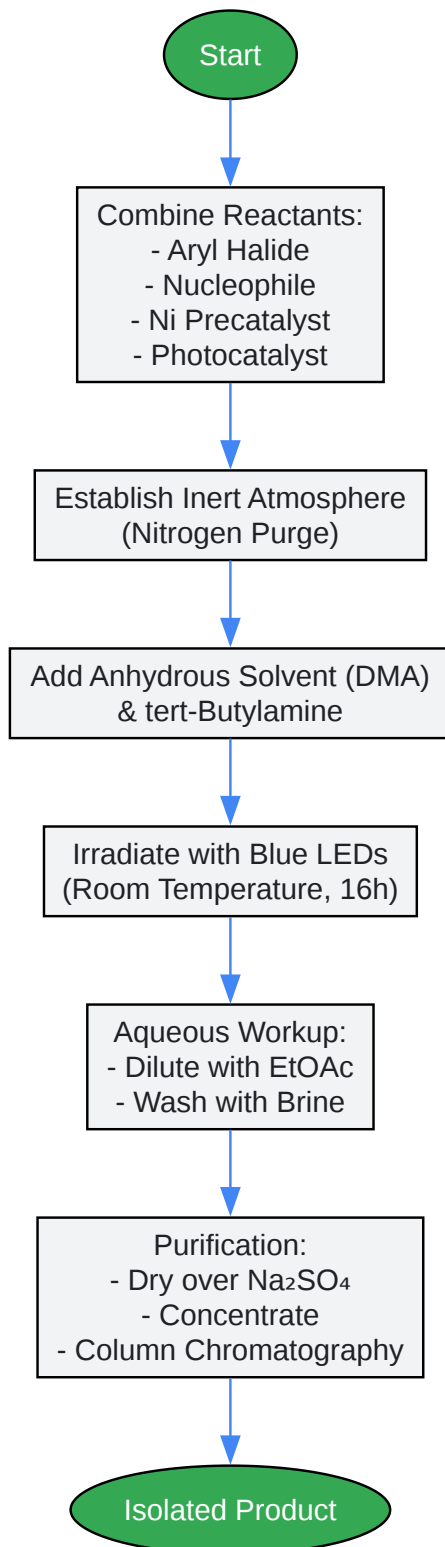
The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the nickel-catalyzed photoredox reactions with tert-butylamine.



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Caption: Proposed mechanism for the dual nickel/photoredox catalytic cycle.

General Experimental Workflow



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Caption: A typical experimental workflow for the cross-coupling reaction.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
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